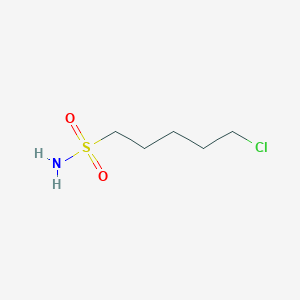
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine is an organic compound that features a fluorene moiety substituted with a pyridinylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine typically involves the reaction of 9,9-dimethyl-9H-fluorene with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 9,9-dimethyl-9H-fluorene-2-boronic acid reacts with 4-bromopyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the fluorene and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted fluorene and pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
9,9-dimethyl-9H-fluoren-2-ylamine: Lacks the pyridine moiety but shares the fluorene core.
9,9-dimethyl-9H-fluoren-2-yl-boronic acid: Contains a boronic acid group instead of the pyridine moiety.
Uniqueness
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine is unique due to the combination of the fluorene and pyridine moieties, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Propiedades
Fórmula molecular |
C20H18N2 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C20H18N2/c1-20(2)18-6-4-3-5-16(18)17-8-7-15(13-19(17)20)22-14-9-11-21-12-10-14/h3-13H,1-2H3,(H,21,22) |
Clave InChI |
TZXJWFONMVELPG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=NC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B8487894.png)
![2,6,9,10,10-Pentamethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B8487900.png)




![5-[2-(4,4-Difluoropiperidin-1-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B8487938.png)
![2-(2-Formamidoethyl)imidazo [1,2-a]pyridine](/img/structure/B8487946.png)





